(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

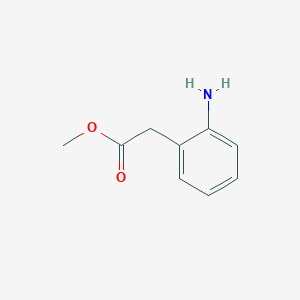

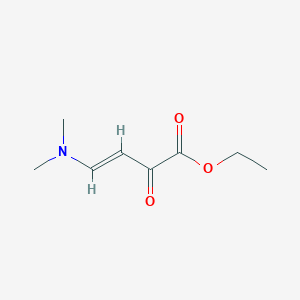

The compound (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a related compound, ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate, was synthesized using a solvent-free preparation assisted by focused microwave irradiation, which is a mild and efficient method . Although the exact synthesis of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid is not detailed in the provided papers, similar solvent-free conditions and microwave activation could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate was studied using NMR, UV–Visible, FT-IR, and mass spectroscopy . These techniques could also be used to analyze the molecular structure of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid to confirm its identity and purity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The Knoevenagel condensation is one such reaction that can be used to convert propionic acids into acrylic acids under microwave activation . This reaction could be relevant for the transformation of pyrazole-containing propionic acids to the corresponding acrylic acids, which might be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity. The global electrophilicity index indicates that a related molecule is a strong electrophile , suggesting that (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid may also exhibit electrophilic behavior due to the presence of the acrylic acid moiety.

Scientific Research Applications

Synthesis and Chemical Modification

The compound has been involved in studies focusing on synthetic pathways and chemical modifications, indicating its utility in creating novel compounds with potentially useful properties. For instance, the work by Singh et al. (2014) on synthesizing pyrrole chalcone derivatives demonstrates the compound's utility in organic synthesis, contributing to the development of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans (Singh, Rawat, & Sahu, 2014).

Material Science Applications

In material science, the compound has been used to modify polymers for enhanced performance. Aly and El-Mohdy (2015) explored the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, to develop materials with potential medical applications due to their improved thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Advanced Material Synthesis

Research has also delved into the synthesis of advanced materials. The synthesis of complex polymeric structures, as demonstrated by Zhao et al. (2016), where a polymeric structure based on (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole ligands was developed, showcases the potential of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid in contributing to the development of novel materials with specific functionalities (Zhao, Li, Kang, & Wen, 2016).

properties

IUPAC Name |

(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h5-6H,4H2,1-3H3,(H,13,14)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQBXVXOVSZTE-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)